molecular formula C11H18Cl2N4 B13425174 N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine CAS No. 39200-53-8

N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine

Cat. No.: B13425174
CAS No.: 39200-53-8
M. Wt: 277.19 g/mol
InChI Key: IWGAEEKEEFSIGK-UHFFFAOYSA-N
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Description

N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine is a chemical compound belonging to the class of triazines. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine can be synthesized through a nucleophilic substitution reaction. The starting material, cyanuric chloride, undergoes substitution with dibutylamine in the presence of a base such as sodium carbonate. The reaction is typically carried out in an ice bath to control the temperature and ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .

Chemical Reactions Analysis

Types of Reactions

N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazines, which have applications in different fields .

Scientific Research Applications

N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other triazine derivatives.

    Biology: The compound has shown antimicrobial activity against various bacterial strains.

    Medicine: It is being investigated for its potential use in developing new antimicrobial agents.

    Industry: The compound is used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine involves its interaction with cellular components. The compound can inhibit the growth of bacteria by interfering with their metabolic processes. It targets specific enzymes and pathways, leading to the disruption of essential cellular functions .

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloro-1,3,5-triazin-2-amine: A similar compound with different substituents.

    N,N-Dimethyl-4,6-dichloro-1,3,5-triazin-2-amine: Another derivative with different alkyl groups.

    4,6-Diazido-1,3,5-triazin-2-amine: A high-energy compound with azido groups.

Uniqueness

N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine is unique due to its specific substituents, which impart distinct chemical and biological properties. Its dibutyl groups enhance its solubility and reactivity, making it suitable for various applications .

Properties

IUPAC Name

N,N-dibutyl-4,6-dichloro-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18Cl2N4/c1-3-5-7-17(8-6-4-2)11-15-9(12)14-10(13)16-11/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGAEEKEEFSIGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=NC(=NC(=N1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80571920
Record name N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39200-53-8
Record name N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dibutyl-4,6-dichloro-1,3,5-triazin-2-amine
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.264.223
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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